N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24FN5O2S2 and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. For example, specific piperazine derivatives have shown potential as central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamines, as well as agents for pain relief and imaging applications (A. Rathi et al., 2016).
1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus and its derivatives represent an important class of fused heterocycles, showing a wide range of biological activities. These compounds, including those synthesized by reacting 2-amino-5-aryl/alkyl-1,3,4-thiadiazole with other active moieties, have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The design of these compounds often aims to address solubility challenges, a major hurdle in developing effective medicinal agents (B. K. Tiwary et al., 2016).
Antimycobacterial Activity of Piperazine and Its Analogues
Piperazine and its analogues have been highlighted for their antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine makes it a crucial building block in designing potent anti-TB molecules, emphasizing the importance of structure-activity relationships (SAR) in the development of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Mechanism of Action
Target of action
Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, depending on the specific interactions between the compound and the target .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is a GPCR, the compound could affect signaling pathways downstream of the GPCR, such as the cAMP/PKA pathway or the phosphatidylinositol pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body, but the presence of other functional groups could affect the compound’s metabolism and excretion .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S2/c1-30-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWBRZHKJAOUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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